molecular formula C11H5ClF3NO3 B1437103 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 2002472-37-7

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No.: B1437103
CAS No.: 2002472-37-7
M. Wt: 291.61 g/mol
InChI Key: KUSNREHYEPXNLP-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethoxy group at the 8-position, and a carboxylic acid group at the 3-position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Chloro Group: Chlorination of the quinoline core at the 4-position can be achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can be subjected to oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride, thionyl chloride.

    Trifluoromethoxy Reagents: Trifluoromethoxy iodide, trifluoromethoxy benzene.

    Carboxylating Agents: Carbon dioxide, carbon monoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro or trifluoromethoxy groups.

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Reduced quinoline derivatives with modified electronic properties.

Scientific Research Applications

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups can enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methyl-quinoline-3-carboxylic acid
  • 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • 7-Chloro-2-methyl-quinoline-3-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Uniqueness

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds without the trifluoromethoxy group.

Biological Activity

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H9ClF3NO3C_{13}H_9ClF_3NO_3. Its structure includes a quinoline backbone with a chloro group and a trifluoromethoxy substituent, which enhances its lipophilicity and biological activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, a series of analogs derived from quinoline structures were evaluated for their antibacterial efficacy against multidrug-resistant strains of bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications to the quinoline structure can enhance antibacterial potency.

CompoundInhibition Zone (mm)Concentration (μg/mL)
Compound A20.7 ± 1.50.1
Compound B16.0 ± 1.70.1
Compound C13.7 ± 0.580.1

These findings suggest that this compound and its analogs may serve as promising candidates for developing new antimicrobial agents .

2. Antioxidant Activity

The compound has also been tested for its antioxidant properties using the DPPH radical scavenging assay. The results showed that several derivatives demonstrated substantial radical scavenging abilities, indicating potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can modulate the metabolism of other drugs, potentially enhancing their efficacy or reducing toxicity.
  • Cell Signaling Modulation : It influences key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation. By modulating these pathways, the compound may affect cellular responses to stress and inflammation.

Case Studies

Study on Antibacterial Efficacy : A study published in 2021 examined the antibacterial effects of various quinoline derivatives, including this compound, against E. coli and Staphylococcus aureus. The study utilized disc diffusion methods to assess antibacterial activity, revealing that certain compounds had comparable efficacy to established antibiotics like ciprofloxacin .

Antioxidant Evaluation : Another investigation focused on the antioxidant properties of this compound using in vitro assays. The results indicated that it effectively scavenged free radicals, with an IC50 value lower than that of ascorbic acid at similar concentrations .

Properties

IUPAC Name

4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-8-5-2-1-3-7(19-11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNREHYEPXNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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